molecular formula C10H11FO3 B13147630 Ethyl 4-fluoro-3-(hydroxymethyl)benzoate

Ethyl 4-fluoro-3-(hydroxymethyl)benzoate

Cat. No.: B13147630
M. Wt: 198.19 g/mol
InChI Key: ALMKJLOJYZXXBH-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-(hydroxymethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorine atom at the 4-position and a hydroxymethyl group at the 3-position on the benzene ring, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-fluoro-3-(hydroxymethyl)benzoate typically involves the esterification of 4-fluoro-3-(hydroxymethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-3-(hydroxymethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Fluoro-3-(carboxymethyl)benzoic acid.

    Reduction: Ethyl 4-fluoro-3-(hydroxymethyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-fluoro-3-(hydroxymethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-3-(hydroxymethyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-fluorobenzoate
  • Ethyl 3-(hydroxymethyl)benzoate
  • Methyl 4-fluoro-3-(hydroxymethyl)benzoate

Uniqueness

This compound is unique due to the combination of the fluorine atom and the hydroxymethyl group on the benzene ring. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

ethyl 4-fluoro-3-(hydroxymethyl)benzoate

InChI

InChI=1S/C10H11FO3/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5,12H,2,6H2,1H3

InChI Key

ALMKJLOJYZXXBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)CO

Origin of Product

United States

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